

Reproducibility of YM-58483 (BTP2) Experimental Results: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental results obtained with YM-58483, a potent inhibitor of store-operated calcium entry (SOCE). Also known as BTP2, YM-58483 has been instrumental in elucidating the role of SOCE in various cellular processes, particularly in immune responses. This document summarizes key quantitative data from multiple studies, offers detailed experimental protocols for result replication, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Analysis of YM-58483 Efficacy

The reproducibility of YM-58483's inhibitory effects on SOCE and downstream cellular responses has been demonstrated across various experimental models. The following tables summarize key quantitative data from published studies, providing a clear comparison of its performance.



Parameter	Cell Type	Stimulus	IC50 Value	Reference
Ca2+ Influx Inhibition	Jurkat (human T cell leukemia)	Thapsigargin	~100 nM	[1][2][3]
Murine Th2 T cell clone (D10.G4.1)	Conalbumin	Not explicitly stated, but effective at 100 nM	[4]	
Human whole blood cells	Phytohemaggluti nin (PHA)	Not explicitly stated, but effective at 100 nM	[4]	_
Cytokine Production Inhibition				_
IL-2	Jurkat cells	Anti-CD3 mAb	Potently inhibited	[1][3]
IL-4	Murine Th2 T cell clone (D10.G4.1)	Conalbumin	Comparable to CRAC channel inhibition IC50 (~100 nM)	[4]
IL-5	Murine Th2 T cell clone (D10.G4.1)	Conalbumin	Comparable to CRAC channel inhibition IC50 (~100 nM)	[4]
IL-5	Human whole blood cells	Phytohemaggluti nin (PHA)	IC50 ≈ 100 nM	[4]
IL-13	Human peripheral blood cells	Phytohemaggluti nin (PHA)	IC50 = 148 nM	[5]
In Vivo Efficacy				
Delayed-Type Hypersensitivity	Mice	-	ED50 = 1.1 mg/kg	[1][3]



Antigen-Induced Eosinophil Infiltration	Brown Norway rats	Antigen	Significantly inhibited	[4]
Late Phase Asthmatic Bronchoconstricti on	Guinea pigs	Antigen	Prevented	[4]

Table 1: Summary of YM-58483 In Vitro and In Vivo Efficacy. This table presents a compilation of inhibitory concentrations (IC50) and effective doses (ED50) of YM-58483 from various studies, demonstrating consistent potency across different biological systems.

Comparison with an Alternative SOCE Inhibitor: Synta66

While YM-58483 is a widely used and potent SOCE inhibitor, it is important to consider its specificity. Studies have indicated that YM-58483 may have off-target effects, including the activation of TRPM4 channels.[6] Synta66 is another SOCE inhibitor with a different mechanism of action, directly targeting the ORAI1 pore.[6]

Feature	YM-58483 (BTP2)	Synta66
Mechanism of Action	Indirect inhibition of CRAC channels	Direct blockade of the ORAI1 pore
Selectivity	Potent SOCE inhibitor, but may have off-target effects (e.g., TRPM4 activation)	Highly dependent on ORAI isoform (strong inhibition of ORAI1, potentiation of ORAI2, little effect on ORAI3)
Primary Use	Widely used for studying immune cell function and in vivo models of inflammation	Valuable for dissecting the specific roles of different ORAI isoforms

Table 2: Comparison of YM-58483 (BTP2) and Synta66. This table highlights the key differences in the mechanism and selectivity of two prominent SOCE inhibitors, aiding



researchers in selecting the appropriate tool for their specific experimental needs.

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for commonly performed experiments with YM-58483 are provided below.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes a fluorescence-based assay to measure the inhibition of SOCE in a cell population.

Materials:

- Cells of interest (e.g., Jurkat T cells)
- Fluorescent calcium indicator (e.g., Fura-2 AM or Indo-1 AM)
- Thapsigargin
- YM-58483
- Calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+)
- Calcium-containing buffer (e.g., HBSS with Ca2+)
- Fluorometer or fluorescence microscope

Procedure:

- Cell Loading: Incubate cells with the fluorescent calcium indicator in a calcium-free buffer as per the manufacturer's instructions.
- Baseline Measurement: Measure the baseline fluorescence of the cell suspension.
- Store Depletion: Add thapsigargin to the cells to passively deplete the endoplasmic reticulum (ER) calcium stores. This will cause a transient increase in cytosolic calcium, which will then return to a plateau.



- Inhibitor Addition: Add YM-58483 at the desired concentration and incubate for the specified time.
- Calcium Add-back: Add a calcium-containing buffer to the cell suspension to initiate SOCE.
- Fluorescence Measurement: Continuously record the fluorescence signal. The increase in fluorescence after the addition of external calcium represents SOCE.
- Data Analysis: Quantify the extent of SOCE by measuring the peak fluorescence intensity or the area under the curve after calcium addition. Compare the results from YM-58483-treated cells to untreated controls to determine the percentage of inhibition.

IL-2 Production Assay in Jurkat T Cells

This protocol outlines the steps to assess the effect of YM-58483 on T-cell activation by measuring Interleukin-2 (IL-2) production.

Materials:

- Jurkat T cells
- RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
- Anti-CD3 monoclonal antibody (mAb)
- YM-58483
- ELISA kit for human IL-2

Procedure:

- Cell Culture: Culture Jurkat T cells in complete RPMI-1640 medium.
- Cell Plating: Seed the cells in a 96-well plate.
- Inhibitor Treatment: Pre-incubate the cells with various concentrations of YM-58483 for a specified duration (e.g., 30 minutes).

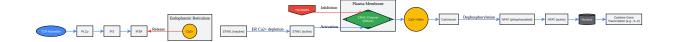


- Cell Stimulation: Stimulate the cells with anti-CD3 mAb to induce T-cell receptor (TCR) signaling and subsequent IL-2 production.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
- Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
- ELISA: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the IL-2 concentration against the YM-58483 concentration to determine the IC50 value for IL-2 production inhibition.

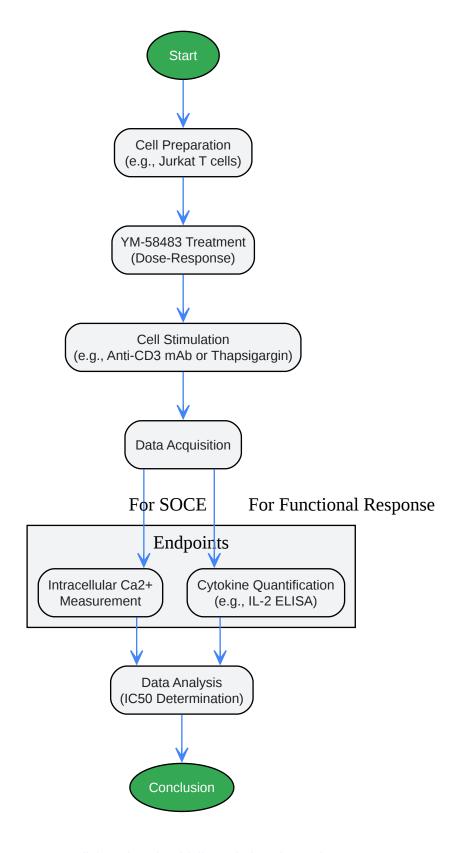
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by YM-58483 and a typical experimental workflow for its evaluation.









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